Structural analogue of Cyclophosphamide (Asc 1240). Increases iNOS expression. Increases caspase-3 and 9 expression. Shows antitumor effects in vivo.
Ifosfamide is a nitrogen mustard alkylating agent used as a chemotherapeutic agent against advanced transitional cell carcinoma. It is a structural derivative of cyclophosphamide that was developed for improved solubility and antitumor activity. Like cyclophosphamide, ifosfamide serves as a prodrug that is either metabolized to its active DNA alkylating form, isophosphoramide mustard, or catabolized through a dechloroethylation pathway to the neurotoxic and nephrotoxic chloroacetaldehyde.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Ifosfamide is a synthetic analogue of the nitrogen mustard cyclophosphamide with antineoplastic activity. Ifosfamide alkylates and forms DNA crosslinks, thereby preventing DNA strand separation and DNA replication. This agent is a prodrug that must be activated through hydroxylation by hepatic microsomal enzymes. (NCI04)
Ifosfamide is a parenterally administered alkylating agent similar to cyclophosphamide that is used in the treatment of several forms of cancer including lymphomas, sarcoma and advanced forms of solid organ cancer such as breast, testicular, ovarian, gastric and lung cancer. Ifosfamide therapy is associated with minor transient serum enzyme elevations and has been linked to cases of acute liver injury, including acute cholestatic hepatitis and veno-occlusive disease.
Ifosfamide, also known as iphosphamide or ifex, belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. Ifosfamide is a drug which is used as a component of various chemotherapeutic regimens as third-line therapy for recurrent or refractory germ cell testicular cancer. also used as a component of various chemotherapeutic regimens for the treatment of cervical cancer, as well as in conjunction with surgery and/or radiation therapy in the treatment of various soft tissue sarcomas. other indications include treatment of osteosarcoma, bladder cancer, ovarian cancer. small cell lung cancer, and non-hodgkin's lymphoma. Ifosfamide exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Ifosfamide has been detected in multiple biofluids, such as urine and blood. Within the cell, ifosfamide is primarily located in the cytoplasm. Ifosfamide participates in a number of enzymatic reactions. In particular, Ifosfamide can be converted into 4-hydroxyifosfamide; which is mediated by the enzymes cytochrome P450 2C8, cytochrome P450 2C9, cytochrome P450 2B6, cytochrome P450 3A4, cytochrome P450 3A5, and cytochrome P450 2A6. In addition, Ifosfamide can be converted into chloroacetaldehyde, 3-dechloroethylifosfamide, and 2-dechloroethylifosfamide through its interaction with the enzymes cytochrome P450 3A4, cytochrome P450 3A5, and cytochrome P450 2B6. In humans, ifosfamide is involved in the ifosfamide action pathway and the ifosfamide metabolism pathway. Ifosfamide is a potentially toxic compound.